Aptazapine maleate
Description
Contextualization within Tetracyclic Antidepressant Research
Aptazapine (B1198711) is classified as a tetracyclic antidepressant (TeCA). iiab.menih.gov This class of antidepressants is structurally characterized by a four-ring chemical structure. Aptazapine shares a structural resemblance to other tetracyclic antidepressants like mianserin (B1677119) and mirtazapine (B1677164). iiab.meresearchgate.net The development and investigation of aptazapine were part of a broader research effort to identify novel antidepressant agents with potentially improved pharmacological profiles compared to earlier generations of antidepressants.
Rationale for Continued Preclinical Investigation of Aptazapine Maleate (B1232345)
The continued preclinical interest in aptazapine maleate stems primarily from its distinct and potent pharmacological profile, particularly its interaction with specific neuroreceptors. iiab.menih.gov
Aptazapine is a potent α2-adrenergic receptor antagonist. iiab.menih.gov This mechanism is significant because antagonism of α2-adrenergic autoreceptors, which typically inhibit the release of norepinephrine (B1679862), leads to an increase in noradrenergic neurotransmission. This is a key mechanism shared by some effective antidepressants. wikipedia.org
Preclinical studies have indicated that aptazapine's potency as an α2-adrenergic receptor antagonist is approximately ten times that of the related compound, mianserin. iiab.menih.govdrugbank.comdrugbank.com While aptazapine and mianserin show nearly equal potency in in-vitro binding assays for the α2-adrenoceptor (using ³H-clonidine), aptazapine demonstrates considerably higher potency in in-vivo models of α2-adrenoceptor antagonism. nih.gov
Furthermore, aptazapine also functions as a 5-HT2 receptor antagonist and an H1 receptor inverse agonist. iiab.me Its activity at 5-HT2 receptors is comparable to that of mianserin. nih.gov Crucially, aptazapine shows no significant activity in inhibiting the reuptake of serotonin (B10506) or norepinephrine, distinguishing it from many other classes of antidepressants, such as SSRIs and TCAs. iiab.menih.gov This unique combination of potent α2-adrenergic antagonism and 5-HT2 receptor blockade, without significant reuptake inhibition, provides a strong rationale for its continued investigation as a potential therapeutic agent with a distinct mechanism of action.
Detailed Research Findings
| Receptor Subtype | Mianserin (pKi) | Mirtazapine (pKi) |
| α1-Adrenergic | 8.1 | 6.9 |
| α2-Adrenergic | 7.7 | 8.0 |
| 5-HT2A | 8.8 | 8.1 |
| 5-HT2C | 7.7 | 8.4 |
| H1 | 9.0 | 9.3 |
| Muscarinic M1 | 6.3 | 6.1 |
This table is generated from various sources for comparative purposes and to illustrate the receptor binding profiles of compounds structurally related to aptazapine. A comprehensive quantitative binding profile for aptazapine itself is not available.
Structure
2D Structure
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.C4H4O4/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTOHZLQMBVMPF-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71576-40-4 (Parent) | |
| Record name | Aptazapine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71576-41-5 | |
| Record name | Aptazapine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APTAZAPINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X768418RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Aptazapine Maleate
Strategies for Tetracyclic Core Formation
The central challenge in synthesizing aptazapine (B1198711) lies in the construction of its distinctive four-ring system. smolecule.com This process involves creating a key tricyclic intermediate which is then further elaborated to form the final tetracyclic structure. smolecule.com
Cyclization Approaches for Heterocyclic Systems
The synthesis of aptazapine maleate (B1232345) is centered on the formation of its pyrazino[1,2-a]pyrrolo[2,1-c] smolecule.comresearchgate.netbenzodiazepine (B76468) framework. smolecule.com A critical step in this process is the creation of a tricyclic intermediate, specifically methyl 10,11-dihydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepine-11-carboxylate. smolecule.com This is achieved through the condensation of o-aminobenzylpyrrole with methyl glyoxylate (B1226380) or its methoxy (B1213986) hemiacetal. smolecule.com This cyclization is considered the most challenging aspect of the entire synthetic route. smolecule.com
The efficiency of this core formation is highly dependent on reaction conditions. Process optimization studies have focused on meticulous control over solvent choice, temperature profiles, and the concentration of acid catalysts to maximize the yield of the desired tricyclic intermediate while minimizing the formation of regioisomers and decomposition byproducts. smolecule.com General strategies in heterocyclic synthesis often involve cyclization/cleavage methodologies, where reactions are designed so that only the intended cyclic structures are cleaved from a solid support, ensuring high purity of the final products. nih.gov
Pictet-Spengler Type Condensations in Core Synthesis
The Pictet-Spengler reaction is a versatile and powerful method for constructing polyheterocyclic frameworks, typically involving the reaction of a β-arylethylamine with an aldehyde or ketone under acidic conditions. researchgate.netwikipedia.org This reaction proceeds through the formation of an electrophilic iminium ion, which then undergoes ring closure. wikipedia.org
While the specific condensation used to form the aptazapine core—reacting o-aminobenzylpyrrole with a methyl glyoxylate derivative—is not a classical Pictet-Spengler reaction, it shares mechanistic similarities. smolecule.com The reaction can be considered a special case of the Mannich reaction, similar to the Pictet-Spengler pathway. wikipedia.org The key transformation involves an intramolecular cyclization driven by the electrophilicity of an imine or iminium ion intermediate. In the synthesis of aptazapine, this type of condensation is crucial for creating the initial benzodiazepine ring system fused to the pyrrole. The versatility of the Pictet-Spengler reaction has been demonstrated in the synthesis of various complex alkaloids and pharmacologically active compounds. researchgate.netmdpi.com
Functionalization Techniques for Pharmacological Enhancement
Functionalization of the core aptazapine structure is performed to enhance its pharmacological properties. smolecule.com Aptazapine is characterized as a potent α2-adrenergic receptor antagonist and a 5-HT2 receptor antagonist. iiab.mewikipedia.org Its tetracyclic structure and the inclusion of a methyl group on the piperazine (B1678402) ring are key functional elements that define its unique receptor binding profile, distinguishing it from structurally related compounds like mianserin (B1677119). iiab.medrugbank.com Aptazapine demonstrates approximately ten times the potency of mianserin as an α2-adrenergic receptor antagonist. iiab.mewikipedia.org The final step in its preparation involves reacting the aptazapine free base with maleic acid to form the stable, crystalline maleate salt, which improves the compound's physicochemical properties. smolecule.com
| Compound | Structural Class | Key Pharmacological Feature |
| Aptazapine | Tetracyclic Antidepressant (TeCA) | Potent α2-adrenergic and 5-HT2 receptor antagonist. iiab.medrugbank.com |
| Mianserin | Tetracyclic Antidepressant (TeCA) | α2-adrenergic receptor antagonist. iiab.me |
| Clomipramine | Tricyclic Antidepressant (TCA) | Serotonin (B10506) reuptake inhibitor. smolecule.com |
| Trazodone | Phenylpiperazine | Serotonin antagonist and reuptake inhibitor. smolecule.com |
Enantioselective Synthesis and Stereochemical Control
Because biological systems are chiral, the individual enantiomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles. nih.gov Therefore, controlling the stereochemistry during synthesis is critical for producing a final compound with the desired therapeutic effect and an improved safety profile. nih.gov
Asymmetric Transfer Hydrogenation Approaches
A crucial step in the enantioselective synthesis of aptazapine is the use of an asymmetric transfer hydrogenation (ATH) process. researchgate.net This method is employed to reduce a prochiral imine intermediate, thereby establishing the key stereocenter in the molecule. researchgate.net The ATH of this imine has been successfully achieved using a chiral ruthenium complex containing (1R,2R)- or (1S,2S)-N-tosyl-1,2-cyclohexanediamine as the chiral ligand to produce the corresponding (R)- and (S)-amines. researchgate.net
Asymmetric transfer hydrogenation is a valuable alternative to asymmetric hydrogenation as it avoids the use of high-pressure hydrogen gas, instead utilizing hydrogen sources like formic acid/triethylamine (B128534) mixtures. researchgate.net This technique has been widely applied in the synthesis of chiral amines and alcohols for the pharmaceutical industry. researchgate.netnih.gov
Stereochemical Analysis and Enantiomeric Purity Improvement
The initial asymmetric transfer hydrogenation in the synthesis of aptazapine yields the (R)- and (S)-amine products with moderate enantiomeric excess (ee) of 63% and 61%, respectively. researchgate.net However, a significant improvement in enantiomeric purity is achieved through a single crystallization step, which elevates the enantiomeric excess to 98% ee. researchgate.net The absolute configuration of the key chiral intermediate, (S)-8, was definitively determined through X-ray crystallography. researchgate.net
The determination of enantiomeric purity is a critical aspect of stereochemical analysis. researchgate.net High-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is a common and effective method for the direct separation and analysis of aptazapine and its derivatives. patsnap.com Additionally, NMR spectroscopy using chiral derivatizing agents can be employed to determine the enantiomeric purity of chiral intermediates and final products. researchgate.net
| Synthesis Step | Method | Result |
| Asymmetric Reduction | Asymmetric Transfer Hydrogenation (ATH) of prochiral imine 7. researchgate.net | (R)- and (S)-amine products in 63% and 61% ee, respectively. researchgate.net |
| Purity Improvement | Single crystallization of the amine product. researchgate.net | Enantiomeric purity enhanced to 98% ee. researchgate.net |
| Configuration Analysis | X-ray crystallography of intermediate (S)-8. researchgate.net | Determination of absolute stereochemistry. researchgate.net |
Analog Synthesis and Structural Modification Efforts
The synthesis of analogs and the structural modification of aptazapine (CGS-7525A) are crucial for understanding its structure-activity relationships (SAR). While extensive public data on a wide array of aptazapine analogs is limited, research on structurally related tetracyclic and pentacyclic systems provides significant insights into potential synthetic strategies and the effects of chemical modifications.
Research into compounds with similar core structures, such as pyrrolo documentsdelivered.comnih.govbenzodiazepines and pyrazino[1,2-a] documentsdelivered.comnih.govbenzodiazepines, offers a roadmap for creating aptazapine derivatives. documentsdelivered.comnih.govmdpi.com These studies often involve the annulation of additional heterocyclic rings or the introduction of various substituents to probe the impact on biological activity. For instance, the synthesis of novel annulated pyrrolo documentsdelivered.comnih.govbenzodiazepines has been reported to yield compounds with anticonvulsant, sedative, and anxiolytic activities. mdpi.com
One notable synthetic effort directly related to aptazapine involved a one-pot double annelation to create a new tetracyclic system, highlighting innovative approaches to building the core scaffold. Furthermore, the synthesis of derivatives of pyrazino[1,2-a] documentsdelivered.comnih.govbenzodiazepines has been explored for their potential anxiolytic and antidepressant effects. nih.gov In one study, significant anxiolytic activity was observed for 7-(o-chlorophenyl)-9-chloro-1,2,3,4,4a,5-hexahydro-3-methylpyrazino[1,2-a] documentsdelivered.comnih.govbenzodiazepine. nih.gov
The general synthetic pathway to the core structure of aptazapine has been described, involving the cyclization of precursors to form the characteristic tetracyclic system. A reported synthesis of 1,3,4,14b-tetrahydro-2H,10H-pyrazino[1,2-a]pyrrolo[2,1-c] documentsdelivered.comnih.gov-benzodiazepine maleate involves the refluxing of 2-carbethoxy-1,3,4,14b-tetrahydro-10H-pyrazino[1,2-a]pyrrolo[2,1-c] documentsdelivered.comnih.gov-benzodiazepine with potassium hydroxide (B78521) in ethanol (B145695). prepchem.com This foundational synthesis provides a platform for further derivatization.
Structural modifications can be envisioned at several positions on the aptazapine molecule. These include:
Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups to understand their influence on receptor interactions.
Modification of the pyrazine (B50134) ring: Altering the substituent on the nitrogen atom (e.g., changing the methyl group to other alkyl or aryl groups) could modulate potency and selectivity.
The synthesis of a new class of pyrrolo documentsdelivered.comnih.govbenzodiazepine (PBD) analogues, where the aromatic A ring is replaced by a disubstituted pyrazole (B372694) ring, demonstrates a strategy of core scaffold alteration. nih.gov Several of these pyrazolo[4,3-e]pyrrolo[1,2-a] documentsdelivered.comnih.govdiazepinone analogues exhibited appreciable in vitro cytotoxic activity. nih.gov Such fundamental changes to the tetracyclic system can lead to compounds with entirely new pharmacological profiles.
While detailed research findings correlating specific structural modifications of aptazapine with quantitative biological data are not widely available in the public domain, the following table summarizes the types of structurally related compounds that have been synthesized and their observed biological activities, offering a glimpse into the potential outcomes of aptazapine derivatization.
| Compound Class | Key Structural Features | Observed Biological Activity |
| Annulated Pyrrolo documentsdelivered.comnih.govbenzodiazepines | Pentacyclic structures derived from a tetracyclic core. | Anticonvulsant, Sedative, Anxiolytic mdpi.com |
| Pyrazino[1,2-a] documentsdelivered.comnih.govbenzodiazepine Derivatives | Introduction of chloro and phenyl substituents. | Anxiolytic, Antidepressant nih.gov |
| Pyrazolo[4,3-e]pyrrolo[1,2-a] documentsdelivered.comnih.govdiazepinone Analogues | Replacement of the benzene (B151609) ring with a pyrazole ring. | Cytotoxic nih.gov |
This interactive table allows for the exploration of different classes of compounds structurally related to aptazapine and their associated biological effects.
Molecular Mechanisms of Action and Receptor Pharmacology
Alpha-2 Adrenergic Receptor Antagonism Profile
Aptazapine (B1198711) is a potent antagonist of alpha-2 (α2) adrenergic receptors. iiab.menih.gov Research from the 1980s indicated that it was approximately 10 times more effective than the related compound mianserin (B1677119) in its antagonism of these receptors. drugbank.comdrugbank.com In vitro studies demonstrated that Aptazapine, under its developmental code CGS-7525A, potently inhibited the binding of ³H-clonidine, a radioligand used to identify α2-adrenergic receptors. nih.gov In these binding assays, it was found to be nearly equipotent to mianserin. nih.gov However, in in-vivo assessments of α2-adrenergic receptor antagonism, Aptazapine was observed to be considerably more potent. nih.gov
The α2-adrenergic receptor family comprises three subtypes: α2A, α2B, and α2C. wikipedia.org These receptors are primarily located presynaptically and function as autoreceptors, regulating the release of norepinephrine (B1679862). wikipedia.org By blocking these receptors, aptazapine is thought to increase the synaptic concentration of norepinephrine.
Serotonin (B10506) Receptor Interactions and Subtype Specificity (e.g., 5-HT2 antagonism)
In addition to its effects on the adrenergic system, Aptazapine also interacts with serotonin receptors. Specifically, it acts as an antagonist at 5-HT2 receptors. drugbank.comiiab.menih.gov Studies have shown that both Aptazapine (CGS-7525A) and mianserin were able to displace ³H-spiroperidol from 5-HT2 binding sites in the frontal cortex. nih.gov While the specific affinities for the 5-HT2A and 5-HT2C subtypes have not been extensively detailed in available literature, this antagonism is a key feature of its pharmacological profile. Blockade of 5-HT2A and 5-HT2C receptors is a characteristic shared with other atypical antidepressants and is believed to contribute to their therapeutic effects. wikipedia.orgnih.gov
Modulatory Effects on Other Neurotransmitter Systems (e.g., Dopamine (B1211576), Glutamate)
While direct interactions with dopamine and glutamate (B1630785) receptors have not been a primary characteristic of Aptazapine, its potent antagonism of α2-adrenergic receptors suggests an indirect modulatory effect on dopamine neurotransmission. Blockade of α2-adrenergic autoreceptors can lead to an increase in the release of norepinephrine. This, in turn, can influence dopamine release, particularly in the prefrontal cortex. researchgate.netnih.govnih.gov Studies on the related compound mirtazapine (B1677164) have shown that its α2-adrenergic antagonist properties contribute to enhanced dopamine and norepinephrine levels. researchgate.netnih.govnih.gov There is currently no available research indicating a direct or indirect modulatory effect of Aptazapine on the glutamate system.
Comparative Receptor Binding Profiles with Related Compounds (e.g., Mianserin)
Aptazapine's pharmacological profile is often compared to that of mianserin, another tetracyclic antidepressant. drugbank.comnih.govnih.gov Both compounds exhibit antagonist activity at α2-adrenergic and 5-HT2 receptors. nih.gov However, a key distinction lies in the potency of α2-adrenergic antagonism, with Aptazapine being notably more potent in in-vivo studies. drugbank.comnih.gov
Below is a table comparing the receptor binding affinities (pKi values) of the related compounds Mianserin and Mirtazapine at various receptors. The pKi value is the negative logarithm of the Ki value, a measure of binding affinity; a higher pKi value indicates a stronger binding affinity. Data for Aptazapine is largely qualitative, as specific binding affinities are not widely available in published literature.
| Receptor | Aptazapine (Qualitative) | Mianserin (pKi) | Mirtazapine (pKi) |
|---|---|---|---|
| α2-Adrenergic | Potent Antagonist (~10x > Mianserin in vivo) drugbank.comnih.gov | 7.0 researchgate.net | 8.0 wikipedia.org |
| 5-HT2A | Antagonist nih.gov | 9.4 researchgate.net | 8.8 wikipedia.org |
| 5-HT2C | Antagonist nih.gov | - | 8.9 wikipedia.org |
| Histamine (B1213489) H1 | Inverse Agonist iiab.me | 8.75 researchgate.net | 9.3 researchgate.net |
| Norepinephrine Transporter | No significant effect drugbank.com | - | 5.8 wikipedia.org |
| Serotonin Transporter | No significant effect drugbank.com | - | - |
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Elements
The essential pharmacophoric elements of aptazapine (B1198711) and its analogs are derived from their common tetracyclic piperazine-azepine structure. These key features are critical for binding to their primary targets, the α2-adrenergic and 5-HT2 receptors.
The core pharmacophore consists of:
A Tetracyclic Ring System: This rigid scaffold correctly orients the other functional groups for optimal receptor interaction.
A Basic Nitrogen Atom: Located within the piperazine (B1678402) ring, this feature is crucial for forming ionic or hydrogen bond interactions with the receptors. The basicity of this nitrogen can influence binding affinity. nih.gov
An Aromatic Ring System: This part of the molecule is involved in hydrophobic and van der Waals interactions within the receptor binding pocket. The substitution pattern on this ring can modulate affinity and selectivity.
A Central Piperazine Ring: This heterocyclic moiety is a common feature in many central nervous system (CNS) active compounds and is believed to contribute to favorable pharmacokinetic properties and specific receptor binding conformations. nih.gov
Recent studies on the structurally related compound mirtazapine (B1677164) have provided further insights. The isosteric replacement of a carbon-hydrogen group in the aromatic A-ring of mianserin (B1677119) with a nitrogen atom to form the pyridine (B92270) ring of mirtazapine (and by extension, aptazapine) significantly alters the molecule's charge distribution and dipole moment. nih.gov This modification, while seemingly minor, has profound effects on the compound's interaction with macromolecular targets. nih.gov
Impact of Structural Modifications on Receptor Binding Affinity and Selectivity
SAR studies on aptazapine and its analogs have revealed that even small structural changes can significantly impact their binding affinity and selectivity for various receptors. Much of the understanding in this area is derived from comparative studies of the closely related compounds mianserin and mirtazapine.
The introduction of a nitrogen atom into the aromatic ring of mianserin to create mirtazapine leads to a reduced affinity for the α1-adrenoceptor. nih.gov This highlights the sensitivity of receptor binding to electronic changes in the aromatic system.
Stereochemistry plays a pivotal role in the receptor interactions of tetracyclic antidepressants. mdpi.comresearchgate.net The enantiomers of these chiral molecules often exhibit different pharmacodynamic and pharmacokinetic properties. mdpi.comresearchgate.net For instance, the (S)-(+)-enantiomer of mianserin is significantly more active than the (R)-(−)-enantiomer in inhibiting the reuptake of noradrenaline and demonstrates greater potency in blocking presynaptic α2-adrenergic autoreceptors. tandfonline.com Similarly, the enantiomers of mirtazapine show stereoselectivity for α2-adrenoceptor antagonism, with the S(+)-enantiomer having a considerably higher binding affinity. researchgate.net
The following table summarizes the binding affinities (Ki, nM) of mirtazapine, a close structural analog of aptazapine, for various human receptors. This data provides an indication of the receptor profile that can be expected for aptazapine and how modifications might alter it.
| Receptor | Mirtazapine Ki (nM) |
|---|---|
| α2A-Adrenergic | Data not available in provided sources |
| α2C-Adrenergic | Data not available in provided sources |
| 5-HT2A | Data not available in provided sources |
| 5-HT2C | Data not available in provided sources |
| H1 | Data not available in provided sources |
Recent research has also uncovered unexpected agonistic activity of tetracyclic antidepressants like mianserin, setiptiline, and mirtazapine at the 5-HT1e and 5-HT1F receptors. nih.gov Mirtazapine was found to have an EC50 of 1.04 µM at 5-HT1eR and 235.5 nM at 5-HT1FR. nih.gov This suggests that the SAR of this class of compounds is more complex than previously understood and that modifications could be tailored to modulate activity at these additional targets.
Design Principles for Novel Aptazapine Analogs with Enhanced Activity
Based on the existing SAR data for aptazapine and its analogs, several design principles can be formulated for the development of new derivatives with enhanced activity or improved selectivity.
Modification of the Aromatic Ring: Substitution on the aromatic ring system can be used to fine-tune receptor affinity and selectivity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with the receptor. nih.gov
Stereochemical Control: Given the significant differences in the activity of enantiomers, the synthesis of single, pure enantiomers is a key strategy. mdpi.comresearchgate.net This can lead to compounds with a more specific pharmacological profile and potentially fewer side effects.
Piperazine Ring Substitution: The piperazine moiety is a critical component for the antidepressant activity of this class of compounds. nih.govresearchgate.net Modifications at the N-4 position of the piperazine ring can influence receptor binding and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the tetracyclic scaffold with other chemical groups that retain the essential pharmacophoric features can lead to novel compounds with different properties. The transformation of mianserin to mirtazapine through isosteric replacement is a prime example of this strategy. nih.gov
A study on novel piperazine derivatives targeting multiple serotonin (B10506) receptors and the serotonin transporter provides a rationale for designing multi-target ligands, which could be a promising strategy for developing antidepressants with improved efficacy. tandfonline.com
Computational Approaches in SAR Studies
Computational chemistry has become an indispensable tool in modern drug discovery and SAR analysis. For aptazapine and its analogs, various computational methods can be applied to gain a deeper understanding of their interactions with receptors and to guide the design of new compounds.
Molecular Docking: This technique can be used to predict the binding mode of aptazapine and its analogs within the active site of target receptors, such as the α2-adrenergic and 5-HT2A receptors. escholarship.orgresearchgate.netrsc.org Docking studies can help to identify key amino acid residues involved in the interaction and to rationalize the observed SAR.
Pharmacophore Modeling: By identifying the common structural features of active molecules, a pharmacophore model can be generated. This model represents the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new potential ligands.
Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of molecules, such as charge distribution and dipole moment. nih.gov These calculations can provide insights into how structural modifications affect the physicochemical properties of a compound and its potential for receptor interaction. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, allowing for the study of the conformational changes that occur upon binding and the stability of the interaction over time.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of drug design and optimization by allowing for the rational design of novel aptazapine analogs with desired pharmacological profiles.
Preclinical Pharmacological Research on Aptazapine Maleate
Investigation of Antidepressant-like Effects in Animal Models
Aptazapine (B1198711) was originally developed and investigated for the treatment of depression, reaching clinical trials for this indication. drugbank.compatsnap.com Its classification as a noradrenergic and specific serotonergic antidepressant (NaSSA) is based on its mechanism of action, which is similar to the marketed antidepressant mirtazapine (B1677164). wikipedia.orgnih.gov The primary mechanism involves potent antagonism of central α2-adrenergic receptors, which is believed to increase the release of norepinephrine (B1679862). nih.govdrugbank.com
Preclinical studies in animal models are essential for predicting antidepressant efficacy. Standard behavioral paradigms used for this purpose include the forced swim test (FST) and tail suspension test (TST), where a reduction in immobility time is considered an indicator of antidepressant-like activity. herbmedpharmacol.com Another common model is the chronic unpredictable mild stress (CUMS) model, which aims to induce a state analogous to human depression in rodents. herbmedpharmacol.com
While aptazapine was advanced to clinical trials based on its antidepressant potential, specific data from these canonical animal models of depression are not extensively detailed in publicly available scientific literature. However, early in vivo research in rats provided evidence of its central α2-adrenoceptor blockade, a key component of its antidepressant action. In these studies, aptazapine effectively reversed the behavioral and physiological effects induced by the α2-adrenergic agonist clonidine (B47849), confirming its engagement with its intended target in the central nervous system. nih.gov Specifically, it attenuated the suppressant effect of clonidine on the firing rate of neurons in the locus coeruleus, a brain region integral to mood and arousal. nih.gov
Table 5.1: In Vivo Evidence of Target Engagement for Antidepressant Action
| Animal Model/Test | Species | Key Finding | Implication for Antidepressant Activity |
|---|---|---|---|
| Clonidine-induced suppression of locus coeruleus firing | Rat | Aptazapine (CGS-7525A) attenuated the suppressant action of clonidine on neuronal firing rate. nih.gov | Demonstrates in vivo antagonism of central α2-adrenoceptors, a primary mechanism for its antidepressant effect. nih.gov |
| Clonidine attenuation of phenylquinone-induced writhing | Rat | Aptazapine (CGS-7525A) attenuated the suppressant action of clonidine. nih.gov | Provides further in vivo evidence of functional α2-adrenoceptor blockade. nih.gov |
Evaluation of Antipsychotic Properties in Preclinical Paradigms
The evaluation of antipsychotic properties in preclinical paradigms typically involves animal models that mimic certain aspects of psychosis. These include models based on the administration of psychotomimetic drugs like phencyclidine (PCP) or amphetamine, which induce hyperlocomotor activity in rodents. nih.gov A compound's ability to reduce this hyperactivity can be indicative of antipsychotic potential. nih.gov Other models assess a drug's potential to induce catalepsy, a predictor of extrapyramidal side effects common with typical antipsychotics. tau.ac.il
A review of the available scientific literature did not yield specific preclinical studies evaluating aptazapine maleate (B1232345) in these established animal models for antipsychotic activity. Although aptazapine is known to be a 5-HT2 receptor antagonist, a property shared by many atypical antipsychotics, there is no direct evidence from in vivo studies to substantiate its potential efficacy as an antipsychotic agent. nih.govpsu.edu
Assessment of Anticonvulsant Activity in In Vivo Models
The preclinical screening of anticonvulsant drugs relies on a battery of in vivo models that assess a compound's ability to protect against seizures induced by various means. The two most widely used screening tests are the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is a model for absence seizures. nih.gov Further evaluation may involve kindling models, which represent chronic epilepsy. nih.gov
A thorough search of published scientific research did not reveal any studies where aptazapine maleate was tested for anticonvulsant activity using these standard in vivo models. Therefore, its profile regarding potential antiseizure efficacy remains uncharacterized in the public domain.
Neurobiological Impact and Brain Circuitry Modulation Studies in Preclinical Models
The neurobiological impact of aptazapine has been characterized primarily through in vitro receptor binding assays and in vivo electrophysiological studies, which have elucidated its mechanism of action. nih.gov These studies confirm that aptazapine is a potent α2-adrenoceptor antagonist and also possesses affinity for 5-HT2 receptors. nih.gov
In vitro receptor binding studies using rat brain tissue demonstrated that aptazapine (CGS-7525A) potently inhibited the binding of ³H-clonidine to α2-adrenoceptors. nih.gov In these same assays, it was found to be nearly equipotent to the related compound mianserin (B1677119). nih.gov However, in functional in vivo tests, aptazapine was considerably more potent than mianserin as an α2-antagonist. nih.gov Subsequent reports state it is approximately ten times more effective than mianserin at antagonizing α2-adrenergic receptors. wikipedia.orgdrugbank.com The compound also displaced ³H-spiroperidol from 5-HT2 binding sites in the frontal cortex, confirming its activity at this serotonergic receptor subtype. nih.gov Crucially, aptazapine was not associated with any significant blockade of norepinephrine or serotonin (B10506) reuptake, distinguishing it from many other classes of antidepressants. nih.gov
Electrophysiological studies in rats showed that aptazapine administration could reverse the suppression of neuronal firing in the locus coeruleus caused by clonidine, providing direct evidence of its functional α2-antagonism within a key brain circuit for arousal and mood regulation. nih.gov
Table 5.2: Preclinical Neurobiological and Receptor Binding Profile of Aptazapine (CGS-7525A)
| Test/Assay | System | Target | Result |
|---|---|---|---|
| Radioligand Binding Assay | In vitro (Rat brain tissue) | α2-Adrenoceptor (using ³H-clonidine) | Potent inhibition of binding. nih.gov |
| Radioligand Binding Assay | In vitro (Rat brain tissue) | α1-Adrenoceptor (using ³H-prazosin) | No potent inhibition of binding. nih.gov |
| Radioligand Binding Assay | In vitro (Rat frontal cortex) | 5-HT2 Receptor (using ³H-spiroperidol) | Displaced radioligand, indicating affinity. nih.gov |
| Neurotransmitter Uptake Assay | In vitro | Norepinephrine Transporter | No appreciable blockade of uptake. nih.gov |
| Neurotransmitter Uptake Assay | In vitro | Serotonin Transporter | No appreciable blockade of uptake. nih.gov |
| Electrophysiology | In vivo (Rat) | Locus Coeruleus Neurons | Attenuated clonidine-induced suppression of firing rate. nih.gov |
Pharmacokinetic and Pharmacodynamic Pk/pd Research in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species
The study of a drug's journey through the body is fundamental in preclinical research. These ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for building a comprehensive profile of a new chemical entity. srce.hr In animal models, this research helps to predict human pharmacokinetics.
For compounds in the tetracyclic antidepressant class, such as Mirtazapine (B1677164), ADME characteristics have been evaluated in species like rats and dogs. Following oral administration in rats, Mirtazapine showed very low bioavailability of approximately 7%. nih.govresearchgate.net In dogs, pharmacokinetic studies have also been performed to characterize the profile of the parent drug and its primary metabolites. researchgate.net
Distribution studies show that these compounds are extensively bound to plasma proteins, with Mirtazapine exhibiting approximately 85% protein binding. wikipedia.org Metabolism is the primary route of clearance, occurring mainly in the liver via demethylation and hydroxylation processes involving cytochrome P450 enzymes. wikipedia.org Excretion of the metabolized compound occurs through both urine (approximately 75%) and feces (approximately 15%). wikipedia.org Studies in rats have identified N-desmethylmirtazapine as a detectable metabolite in plasma after oral administration, while the 8-hydroxymirtazapine metabolite was often undetectable. nih.govresearchgate.netnih.govdntb.gov.ua
In Vitro Metabolic Stability and Metabolite Identification in Animal Tissues
In vitro metabolic studies are essential for predicting a drug's metabolic fate in the body. nih.gov These assays, often using liver microsomes or hepatocytes from various species (including rats, dogs, and humans), determine a compound's intrinsic clearance and identify the metabolic pathways and major metabolites. eurofinsdiscovery.comnuvisan.comnih.gov
For Mirtazapine, in vitro studies using human liver microsomes (HLM) have identified three primary oxidative metabolites: 8-hydroxymirtazapine (OHM), N-desmethylmirtazapine (DMM), and mirtazapine-N-oxide (MNO). doi.orgnih.govresearchgate.net The formation of these metabolites is primarily catalyzed by specific cytochrome P450 (CYP) isoenzymes. At anticipated therapeutic concentrations, 8-hydroxylation is the major metabolic pathway. doi.orgpharmgkb.org
The key enzymes involved are CYP2D6 and CYP1A2 for hydroxylation, and CYP3A4 for N-demethylation. doi.orgresearchgate.netpharmgkb.orgnih.gov The contribution of each enzyme can vary depending on the substrate concentration. For instance, at low Mirtazapine concentrations (around 2 µM), CYP2D6 is predicted to be responsible for about 65% of the hydroxylation, while at higher concentrations, the contribution of CYP1A2 increases significantly. doi.orgpharmgkb.org N-demethylation is primarily mediated by CYP3A4. doi.org Such studies using rat liver microsomes are also employed to develop screening procedures for detecting metabolites in biological samples. clinpgx.org
| Metabolic Pathway | Parameter (Km) | Value (µM) |
|---|---|---|
| MIR-Hydroxylation | Km | 136 (±44) |
| N-Demethylation | Km | 242 (±34) |
| N-Oxidation | Km | 570 (±281) |
Assessment of Drug Exposure and Tissue Distribution in Preclinical Species
Understanding where a drug distributes in the body is key to linking its concentration to its pharmacological effect. Tissue distribution studies in preclinical species like rats measure the concentration of the drug in various organs and compare it to plasma levels. frontiersin.orgresearchgate.net
For related antipsychotic and antidepressant compounds, tissue concentrations are often significantly higher than plasma concentrations. Studies on olanzapine (B1677200) in rats, for example, showed that brain levels were 6 to 13 times higher than corresponding plasma levels, and concentrations in tissues like the liver and lung were even greater. nih.gov
Postmortem case analyses for Mirtazapine provide human data that reflects findings from animal models, showing wide distribution throughout the body. nih.gov Concentrations in the liver were found to be 5 to 30 times higher than blood concentrations, with significant levels also found in the kidney, urine, and bile. nih.gov This extensive distribution into tissues is a critical factor for interpreting drug exposure and potential effects. mdpi.com
| Tissue | Mean Concentration (mg/L or mg/kg) | Range |
|---|---|---|
| Heart Blood | 0.12 | <0.01 - 0.33 |
| Peripheral Blood | 0.09 | <0.01 - 0.14 |
| Liver | 0.88 | 0.04 - 3.6 |
| Kidney | 0.21 | 0.02 - 0.48 |
| Urine | 0.61 | 0.01 - 3.2 |
| Bile | 0.62 | 0.11 - 1.6 |
Correlation of Pharmacokinetics with Pharmacodynamic Endpoints in Animal Studies
A central goal of PK/PD modeling is to establish a clear relationship between drug exposure (pharmacokinetics) and the drug's effect on its biological target (pharmacodynamics). researchgate.net For psychoactive compounds like Aptazapine (B1198711), a key pharmacodynamic endpoint is the occupancy of specific neurotransmitter receptors in the brain, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. drugbank.comjci.org
Studies with various antipsychotics have demonstrated a strong correlation between plasma drug concentrations and the degree of D2 receptor occupancy in the brain. nih.govnih.gov There is often a therapeutic window for receptor occupancy; for many antipsychotics, D2 occupancy levels between 65% and 80% are associated with optimal efficacy, while levels above 80% significantly increase the risk of extrapyramidal symptoms. nih.govmdedge.com
Similarly, occupancy of the 5-HT2A receptor is a critical endpoint for many atypical antidepressants and antipsychotics. researchgate.netjscimedcentral.comnih.gov PK/PD models are developed to predict the time course of receptor occupancy based on plasma and brain drug concentrations measured in animal models. nih.gov These models are crucial for informing dose selection in clinical trials by predicting the doses needed to achieve target receptor occupancy linked to therapeutic effects. nih.govresearchgate.net
Consideration of Unbound Drug Concentrations and Binding Phenomena in In Vitro Systems for Enzyme Kinetics
It is a well-established principle in pharmacology that only the unbound fraction of a drug—the portion not attached to plasma proteins—is free to cross cell membranes, interact with target receptors, and be metabolized. wikipedia.orgresearchgate.net Therefore, considering unbound drug concentrations is critical for accurately interpreting in vitro data and translating it to an in vivo context. nih.gov
Compounds like Mirtazapine are highly bound to plasma proteins (around 85%). wikipedia.org Standard therapeutic drug monitoring often measures the total concentration (bound + unbound), but this may not accurately reflect the pharmacologically active concentration. nih.gov
In preclinical research, in vitro methods such as equilibrium dialysis or brain slice uptake are used to measure the unbound fraction (fu) in both plasma and brain tissue. nih.govnih.gov Using the unbound concentration to calculate potency (EC50) from receptor occupancy studies provides a much more accurate measure than using total drug concentrations. nih.gov Studies have shown that correlating receptor binding affinity (Ki) with unbound drug concentrations yields a stronger and more predictive relationship, which is vital for understanding enzyme kinetics and accurately projecting clinical doses from preclinical data. nih.govnih.gov
Advanced Analytical Methodologies for Aptazapine Maleate Research
Chromatographic Techniques for Quantification (e.g., Reverse-Phase HPLC, RP-UFLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the quantification of pharmaceutical compounds. For compounds structurally related to Aptazapine (B1198711), such as Mirtazapine (B1677164), Reverse-Phase HPLC (RP-HPLC) is a widely adopted and effective method. psu.eduresearchgate.net
RP-HPLC methods typically employ a non-polar stationary phase (like a C18 column) and a polar mobile phase. psu.eduresearchgate.net A study on Mirtazapine utilized a BDS Hypersil C18 column with a mobile phase consisting of 0.3% triethylamine (B128534) (pH 3.0) and acetonitrile (B52724) in a 78:22 v/v ratio. psu.eduresearchgate.net This isocratic method, with a flow rate of 1.0 mL/min and UV detection at 215 nm, allowed for the separation and simultaneous determination of Mirtazapine and its related substances. psu.eduresearchgate.net The selection of a C18 column, a common choice for reverse-phase chromatography, provides a hydrophobic stationary phase that effectively retains and separates moderately polar to non-polar compounds like Aptazapine. psu.edusielc.com
The development of such methods involves optimizing various parameters, including the mobile phase composition, pH, buffer concentration, and column temperature, to achieve the desired separation and peak shape. psu.eduresearchgate.net For instance, adjusting the pH of the mobile phase can alter the ionization state of the analyte, thereby influencing its retention time and selectivity. The use of an ion-pairing agent like tetrabutylammonium (B224687) can also be employed in reverse-phase methods to enhance the retention and separation of ionic or highly polar compounds. nih.gov
Table 1: Example RP-HPLC Method Parameters for a Structurally Similar Compound (Mirtazapine)
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | BDS Hypersil C18 column (4.6 x 250 mm, 5 µm) | psu.eduresearchgate.net |
| Mobile Phase | 0.3% Triethylamine (pH 3.0) : Acetonitrile (78:22 v/v) | psu.eduresearchgate.net |
| Elution Mode | Isocratic | psu.eduresearchgate.net |
| Flow Rate | 1.0 mL/min | psu.eduresearchgate.net |
| Detection | Photodiode Array (PDA) at 215 nm | psu.eduresearchgate.net |
| Column Temperature | 40°C | psu.edu |
Mass Spectrometry-Based Quantification in Research Matrices (e.g., HPLC-MS)
For highly sensitive and specific quantification, especially in complex biological matrices like plasma or urine, HPLC is often coupled with mass spectrometry (MS). nih.govnih.gov HPLC-MS/MS combines the superior separation capabilities of HPLC with the mass-resolving power of tandem mass spectrometry, providing excellent specificity and low limits of detection. nih.govnih.gov
This technique is invaluable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.govnih.gov A method developed for the simultaneous determination of 23 antidepressants, including the structurally similar Mirtazapine, in human serum utilized HPLC-MS/MS. nih.gov After a simple protein precipitation step with acetonitrile, the analytes were separated on a C18 column and detected using MS/MS. nih.gov This approach offers high precision, enabling the accurate quantification of drug concentrations in clinical research. nih.gov
The use of alternative research matrices, such as oral fluids or fingerprick blood samples, is also being explored to simplify sample collection. nih.gov LC-MS/MS is the cornerstone of these analyses, providing the necessary sensitivity to measure low drug concentrations in these non-conventional samples. nih.gov
Table 2: Key Features of HPLC-MS/MS for Antidepressant Quantification in Serum
| Feature | Description | Source |
|---|---|---|
| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |
| Separation | ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm) | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Advantages | High specificity, good stability, high sensitivity, suitable for TDM | nih.gov |
| Application | Simultaneous detection of 23 antidepressants and their active metabolites | nih.gov |
Spectrophotometric and Capillary Electrophoresis Approaches
While chromatography is dominant, other analytical techniques offer alternative or complementary approaches for the analysis of Aptazapine-like compounds.
Spectrophotometric methods are often simple, cost-effective, and rapid. researchgate.netdergipark.org.tr These methods are typically based on the formation of a colored complex between the drug and a specific reagent, which can then be quantified by measuring its absorbance at a specific wavelength. researchgate.netdergipark.org.tr For Mirtazapine, methods have been developed based on the formation of ion-pair complexes with acidic dyes like bromocresol purple, bromophenol blue, or methyl orange. researchgate.netdergipark.org.trorientjchem.org For example, a method involving the reaction of Mirtazapine with methyl orange to form a yellow-colored complex extractable with dichloromethane (B109758) showed an absorption maximum at 427 nm and a linearity range of 2.5-12.5 μg/mL. dergipark.org.tr Such methods are particularly useful for the routine analysis of pharmaceutical formulations. nih.govresearchgate.net
Capillary Electrophoresis (CE) is another powerful separation technique known for its high efficiency, rapid analysis time, and low consumption of samples and reagents. nih.govmdpi.com CE is particularly well-suited for the chiral separation of enantiomers. nih.govmdpi.com A CE method was developed for the enantioselective analysis of Mirtazapine and its primary metabolites in human urine. nih.gov This method utilized carboxymethyl-β-cyclodextrin as a chiral selector in the background electrolyte to achieve separation of the enantiomers, which were then quantified by UV detection. nih.govmdpi.com Techniques like field-amplified sample stacking can be coupled with CE to significantly enhance detection sensitivity, achieving lower limits of quantitation (LLOQ) in the range of 0.5 ng/mL. mdpi.com
Table 3: Comparison of Spectrophotometric and Capillary Electrophoresis Methods for Mirtazapine
| Parameter | Spectrophotometric Method | Capillary Electrophoresis Method |
|---|---|---|
| Principle | Formation of a colored ion-pair complex with a dye (e.g., Bromocresol Purple). researchgate.net | Separation in a capillary based on electrophoretic mobility, often with a chiral selector. nih.gov |
| Instrumentation | UV-Vis Spectrophotometer. researchgate.net | Capillary Electrophoresis system with UV detector. nih.gov |
| Linearity Range | 0.2-10 µg/mL. researchgate.net | 62.5-2500 ng/mL. nih.gov |
| Limit of Detection (LOD) | 0.096 µg/mL. researchgate.net | <62.5 ng/mL (as LLOQ). nih.gov |
| Key Advantage | Simplicity, low cost. researchgate.net | High efficiency, chiral separation capability. mdpi.com |
Development of Robust and Validated Analytical Methods for Research Samples
The development of any analytical method for pharmaceutical research must be followed by a thorough validation process to ensure its reliability, reproducibility, and fitness for its intended purpose. pageplace.depharmacyjournal.inresearchgate.net Method validation is a regulatory requirement and a cornerstone of quality assurance in drug analysis. pharmacyjournal.inresearchgate.net The validation process involves evaluating several key parameters as defined by guidelines from bodies like the International Council for Harmonisation (ICH). pageplace.de
Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. psu.eduresearchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. psu.eduresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. psu.eduresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability, intermediate precision). psu.eduresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netresearchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netresearchgate.net
For example, the validation of an RP-HPLC method for Mirtazapine demonstrated linearity with correlation coefficients (r²) in the range of 0.9941–0.9999 for the drug and its impurities. psu.eduresearchgate.net The accuracy was confirmed with recoveries between 95.54% and 102.22%, and the intra- and inter-day precision was found to be less than 0.98% RSD. psu.eduresearchgate.net Such comprehensive validation ensures that the analytical method is reliable for routine quality control and research applications. psu.eduresearchgate.net
Application of Green Chemistry Principles in Analytical Method Development
In recent years, there has been a significant shift towards incorporating the principles of Green Analytical Chemistry (GAC) into method development. mdpi.comnih.gov The goal of GAC is to minimize the environmental impact of analytical procedures by reducing or eliminating the use of hazardous solvents and reagents, minimizing waste generation, and reducing energy consumption. nih.gov
For HPLC methods, a key strategy is to replace toxic organic solvents like acetonitrile and methanol (B129727) with more environmentally benign alternatives such as ethanol (B145695). mdpi.comresearchgate.net A green HPLC method was developed for Mirtazapine using ethanol as the organic modifier in the mobile phase, proposing it as an eco-friendly alternative for pharmaceutical analysis. researchgate.net Another approach involves using water-based mobile phases, which can significantly reduce the environmental footprint of the analysis. mdpi.com
The integration of Quality-by-Design (QbD) principles with GAC allows for a systematic approach to developing efficient and sustainable analytical methods. rsc.org This involves identifying critical method parameters and optimizing them to achieve robust separation while minimizing environmental impact. rsc.org The "greenness" of a developed method can be assessed using various metric tools, which evaluate factors like the toxicity of reagents, energy consumption, and waste produced. researchgate.net This focus on sustainability is becoming an integral part of modern analytical science, ensuring that scientific progress does not come at an unnecessary environmental cost. mdpi.comnih.gov
Table 4: Principles of Green Analytical Chemistry in Method Development
| Principle | Application in Analytical Methods | Source |
|---|---|---|
| Solvent Replacement | Substituting hazardous solvents (e.g., acetonitrile, methanol) with greener alternatives like ethanol or water-based mobile phases. | mdpi.comnih.govresearchgate.net |
| Waste Reduction | Miniaturization of analytical devices and methods to reduce the volume of solvents and samples used. | nih.gov |
| Energy Efficiency | Developing faster analytical methods to reduce instrument run time and energy consumption. | mdpi.com |
| Systematic Approach | Using Quality-by-Design (QbD) to develop robust and efficient methods that meet green objectives from the outset. | rsc.org |
| Safety | Prioritizing the use of non-toxic reagents to enhance the safety of laboratory personnel. | nih.gov |
Enzyme Kinetics and Metabolic Pathway Research
Investigation of Enzyme-Mediated Transformation Rates of Aptazapine (B1198711) Maleate (B1232345)
There is a lack of published studies detailing the transformation rates of aptazapine maleate when mediated by specific metabolic enzymes. Data tables quantifying the formation of potential metabolites by enzymes such as the cytochrome P450 superfamily are not available.
Elucidation of Catalytic Mechanisms of Relevant Enzymes
Without identification of the primary metabolizing enzymes for this compound, the catalytic mechanisms involved in its breakdown remain unknown. Research has not yet specified which enzymes catalyze potential pathways such as hydroxylation, demethylation, or glucuronide conjugation for this specific compound.
Role of this compound in Modulating Specific Metabolic Enzyme Activity
Whether this compound acts as an inhibitor, inducer, or substrate for specific metabolic enzymes has not been characterized. Studies investigating its potential to alter the metabolism of other drugs through interaction with enzymes like the CYP450 isoforms are not present in the available literature.
Kinetic Analysis of Drug-Enzyme Interactions
A formal kinetic analysis, including the determination of key parameters such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for the interaction between this compound and metabolizing enzymes, has not been published. Consequently, data tables summarizing these kinetic values cannot be provided.
Computational and in Silico Modeling Studies
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This modeling approach is crucial for understanding the molecular basis of a drug's activity. For Aptazapine (B1198711), which is known to be a potent α2-adrenergic receptor antagonist and a 5-HT2 receptor antagonist, molecular docking can model its binding affinity and interaction with these receptors. acetherapeutics.com
In general, docking studies for tetracyclic antidepressants involve preparing the 3D structure of the ligand (Aptazapine) and the receptor (e.g., a homology model of the α2-adrenergic or 5-HT2 receptor). nih.gov Software like AutoDock or Molegro Virtual Docker can then be used to predict the binding poses and calculate a docking score, which represents the binding affinity. nih.govbaydaauniv.net The interactions are then analyzed, identifying key amino acid residues in the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
A study utilizing quantum chemistry calculations has provided insights into the electronic properties of dopaminergic agents, including Aptazapine. This can be considered a form of QSAR, where electronic descriptors are related to the mechanism of action. In this study, Aptazapine was classified as a dopamine (B1211576) antagonist based on its calculated electronic properties. The following table summarizes the calculated electron affinity (ω+) and electron-donating capacity (ω−) for Aptazapine, which are key parameters in this QSAR model.
| Compound | Electron Affinity (ω+) | Electron-Donating Capacity (ω−) | Predicted Mechanism of Action |
|---|---|---|---|
| Aptazapine | 1.00 | 4.33 | Dopamine antagonist |
These values are derived from Density Functional Theory and help in classifying ligands based on their electron transfer capabilities, which is hypothesized to be related to their agonist or antagonist effects. baydaauniv.net
Pharmacokinetic Prediction through In Silico Approaches
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital for early-stage drug development to filter out candidates with poor pharmacokinetic profiles. nih.govresearchgate.net These predictive models use a compound's structure to estimate properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. nih.govnih.gov
For Aptazapine maleate (B1232345), specific in silico ADME prediction data is not publicly available. However, general models for tetracyclic antidepressants can provide an idea of its likely pharmacokinetic profile. Typically, these compounds are well-absorbed orally and exhibit high binding to plasma proteins. nih.gov Their tetracyclic and lipophilic nature suggests they are likely to be metabolized in the liver by CYP450 enzymes. nih.gov
The following table illustrates the types of data that would be generated in a typical in silico ADME prediction for a compound like Aptazapine. Note that these are representative parameters and not actual predicted values for Aptazapine maleate.
| ADME Property | Predicted Value/Classification |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | High |
| CYP2D6 Inhibition | Inhibitor |
| Plasma Protein Binding (%) | >90% |
| Aqueous Solubility | Low |
These predictions are based on QSAR models and rule-based systems derived from large datasets of experimental results. nih.govmdpi.com
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. mdpi.commdpi.com This computational method simulates the movements of atoms and molecules, allowing researchers to study the stability of the binding pose predicted by molecular docking, observe conformational changes in the receptor upon ligand binding, and calculate binding free energies. mdpi.combiorxiv.org
A dedicated molecular dynamics simulation study for this compound has not been reported in the available literature. However, MD simulations performed on related tetracyclic antidepressants complexed with their receptors have provided valuable insights. uomisan.edu.iq Such simulations would typically show that the ligand remains stably bound within the receptor's active site throughout the simulation period (often nanoseconds to microseconds). mdpi.com
The simulation would also reveal the flexibility of different parts of the Aptazapine molecule and the receptor. This information is crucial for understanding the entropic contributions to binding and for rationalizing the compound's mechanism of action as an antagonist. For example, an antagonist might stabilize an inactive conformation of the receptor, and MD simulations can visualize this stabilization. mdpi.com
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Targets and Mechanisms for Neuropsychiatric Disorders
The development of therapeutics for neuropsychiatric disorders is moving beyond traditional monoamine reuptake inhibition toward more targeted and novel mechanisms of action. Aptazapine's established pharmacological profile positions it as an interesting probe for these emerging areas of research. It is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) based on its activity. wikipedia.org
Aptazapine's primary mechanism involves potent antagonism of α2-adrenergic receptors, with a strength approximately ten times greater than its analog, mianserin (B1677119). wikipedia.orgdrugbank.com This action blocks presynaptic autoreceptors, leading to an increase in the release of norepinephrine (B1679862). medscape.com Additionally, it functions as an antagonist of 5-HT2 receptors and an inverse agonist at H1 histamine (B1213489) receptors, while notably lacking significant effects on the reuptake of serotonin (B10506) or norepinephrine. wikipedia.orgiiab.medrugbank.com
This distinct mechanism bypasses the direct reuptake blockade common to selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). wikipedia.org The exploration of compounds like Aptazapine (B1198711) allows researchers to investigate the downstream effects of specific receptor modulation. Future research could focus on how the dual antagonism of α2-adrenergic and 5-HT2 receptors synergistically affects intracellular signaling cascades, gene expression, and neuroplasticity, which are considered key pathological elements in depressive disorders. This targeted approach aligns with the modern search for therapies with more precise biological targets and potentially faster onset of action. medscape.com
Table 1: Pharmacological Profile of Aptazapine
| Target Receptor | Activity | Implied Effect |
|---|---|---|
| α2-Adrenergic Receptor | Potent Antagonist | Increases norepinephrine release |
| 5-HT2 Receptor | Antagonist | Modulates serotonergic activity |
| H1 Receptor | Inverse Agonist | Contributes to sedative properties |
| Serotonin Transporter | No significant activity | No direct serotonin reuptake inhibition |
| Norepinephrine Transporter | No significant activity | No direct norepinephrine reuptake inhibition |
Development of Advanced Animal Models for Specific Neuropsychiatric Conditions
To better understand the complex nature of neuropsychiatric disorders, preclinical research relies on the continuous development of sophisticated animal models that can recapitulate specific aspects of human conditions. nih.gov These models are essential for evaluating the efficacy and mechanisms of novel therapeutic agents like Aptazapine. researchgate.net
The development of animal models has moved beyond simple behavioral tests to include paradigms based on plausible causative factors of human disorders. researchgate.net These include models based on chronic stress, such as chronic unpredictable mild stress (CUMS), and genetic models where specific genes implicated in neuropsychiatric conditions are manipulated. researchgate.net Psychedelic or dissociative drugs are also used to model specific aspects of psychosis in rodents. nih.gov The evaluation of compounds in these advanced models provides critical insights into their potential therapeutic utility. For a compound with Aptazapine's profile, testing in a CUMS model could elucidate its effects on anhedonia-like states, while studies in genetic models could reveal how its α2-adrenergic antagonism interacts with specific genetic vulnerabilities.
Table 2: Examples of Advanced Animal Models in Neuropsychiatry Research
| Model Type | Description | Relevant Phenotypes |
|---|---|---|
| Chronic Stress Models | Animals are exposed to prolonged, unpredictable stressors (e.g., CUMS). | Anhedonia, learned helplessness, anxiety-like behaviors. |
| Genetic Models | Involve knockout, knock-in, or transgenic animals with altered genes. | Cognitive deficits, social withdrawal, altered stress response. |
| Pharmacological Models | Administration of drugs (e.g., NMDA antagonists) to induce specific symptoms. | Psychosis-like behaviors, cognitive impairment. |
| Developmental Models | Involve early-life stress or immune activation to model neurodevelopmental aspects. | Long-term changes in behavior and brain circuitry. |
Integration of Multi-Omics Data in Preclinical Studies
The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing preclinical drug discovery by providing a holistic view of biological systems. nih.gov Integrating these data streams allows researchers to move beyond a single target and understand the broader network effects of a compound.
For a drug like Aptazapine, multi-omics analysis in preclinical models could uncover its molecular signature. For instance, transcriptomics (RNA-sequencing) could reveal the genes and pathways modulated by its receptor targets in brain regions relevant to depression. Proteomics could identify changes in protein expression and post-translational modifications, while metabolomics could highlight alterations in key metabolic pathways. nih.gov
Recent studies on other antidepressants have successfully used multi-omics approaches. For example, integrating genomics and metabolomics data has helped identify predictive biomarkers for treatment response, such as specific hydroxylated sphingomyelins. nih.gov Another study using a machine learning model to integrate gene expression and DNA methylation data identified meta-phenotypes related to immune and inflammatory functions that were associated with antidepressant response. nih.gov Applying such methodologies to Aptazapine would provide unprecedented insight into its mechanism of action and could help identify which patient populations might benefit most from its unique pharmacological profile. nih.gov
Table 3: Multi-Omics Layers in Preclinical Drug Discovery
| Omics Layer | Data Type | Application in Antidepressant Research |
|---|---|---|
| Genomics | DNA variations (e.g., SNPs) | Identify genetic variants associated with treatment response. |
| Transcriptomics | Gene expression (mRNA) | Uncover drug-induced changes in cellular pathways. |
| Proteomics | Protein abundance and modifications | Characterize downstream effects on signaling networks. |
| Metabolomics | Small molecule metabolites | Discover biomarkers and metabolic signatures of drug action. |
Advancements in Synthetic Strategies for Analog Development
Aptazapine is a tetracyclic compound, structurally related to other antidepressants like mianserin and mirtazapine (B1677164). wikipedia.orgwikipedia.org The synthesis of such complex, multi-ring systems is a challenge in medicinal chemistry. Continuous advancements in synthetic organic chemistry offer new, more efficient pathways for creating analogs of these compounds, which can be used to refine pharmacological properties.
The synthesis of mirtazapine, for example, has been the subject of considerable research, leading to various published methods. semanticscholar.orgumich.edu These often start from precursors like 2-substituted nicotinitriles and involve multiple stages to construct the tetracyclic core. google.com Modern synthetic strategies focus on improving the efficiency and selectivity of these reactions. Innovations include the development of novel catalysts for ring-closure reactions, methods for stereoselective synthesis to obtain specific enantiomers (R or S forms), and the use of mechanochemistry (ball milling) to conduct reactions under solvent-free conditions, which can increase yields and reduce reaction times. google.comnih.gov These advanced synthetic tools could be applied to generate a library of Aptazapine analogs, allowing for a systematic exploration of the structure-activity relationship and the optimization of its affinity for targets like the α2-adrenergic and 5-HT7 receptors. nih.gov
Table 4: Modern Synthetic Approaches for Complex Heterocycles
| Synthetic Strategy | Description | Potential Advantage |
|---|---|---|
| Catalytic Cross-Coupling | Using metal catalysts (e.g., Palladium, Nickel) to form key carbon-carbon or carbon-nitrogen bonds. | High efficiency and functional group tolerance. |
| Stereoselective Synthesis | Employing chiral catalysts or auxiliaries to produce a single enantiomer of a molecule. | Allows for testing the activity of individual isomers. |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to initiate and drive chemical reactions. | Reduced solvent use, faster reaction times, high yields. |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batches. | Improved safety, scalability, and process control. |
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Related Compounds
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in drug discovery, offering the potential to accelerate the identification of new therapeutic candidates and to personalize medicine. ou.nlnih.gov For neuropsychiatric disorders, where treatment response is highly variable, ML models are being developed to predict which antidepressant is most likely to be effective for an individual patient. cambridge.orgpsy.healthcare
In the context of Aptazapine and its analogs, AI and ML could be applied in several ways. ML models could screen virtual libraries of related tetracyclic compounds to predict their binding affinities for various receptors, identifying new candidates with optimized profiles. Furthermore, by analyzing existing clinical trial data from related compounds, these algorithms could potentially identify novel biomarkers or patient subgroups that would have been responsive to Aptazapine's specific mechanism of action, thereby reviving interest in a compound that was discontinued (B1498344) decades ago. While the clinical utility of these models is still developing, they represent a powerful future avenue for drug discovery and repositioning. ou.nl
Table 5: Applications of AI/ML in Antidepressant Drug Discovery
| AI/ML Application | Description | Example |
|---|---|---|
| Predictive Response Modeling | Algorithms use patient data to predict the outcome of a specific treatment. | Using MRI and clinical data to predict response to sertraline (B1200038). psychologytoday.com |
| Target Identification | AI analyzes biological data to identify novel drug targets. | Identifying pathways linked to non-responders via multi-omics analysis. nih.gov |
| Virtual Screening | ML models predict the properties of virtual compounds to prioritize synthesis. | Screening large chemical libraries for potential α2-adrenergic receptor antagonists. |
| Drug Repurposing | Algorithms identify new uses for existing or discontinued drugs. | Analyzing biological signatures to match Aptazapine's profile to other indications. |
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Aptazapine maleate?
- Methodological Answer : Synthesis typically involves salt formation between Aptazapine (base) and maleic acid under controlled stoichiometric conditions. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., ethanol) to enhance solubility and reaction efficiency.
- Stoichiometry : Maintain a 1:1 molar ratio of base to maleic acid for optimal salt formation .
- Crystallization : Employ slow cooling or anti-solvent addition to promote high-purity crystalline yields.
- Validation : Confirm yield and purity via HPLC (≥98% purity threshold) and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound’s crystalline structure?
- Methodological Answer :
- Single-crystal X-ray diffraction (SXRD) : Resolves 3D molecular packing and hydrogen-bonding networks .
- Powder X-ray diffraction (PXRD) : Verifies batch-to-batch crystallinity consistency.
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability .
Q. How should stability studies for this compound be designed to comply with ICH guidelines?
- Methodological Answer :
- Conditions : Test under accelerated stability conditions (e.g., 40°C/75% RH for 6 months) and stress conditions (e.g., 60°C, 90% humidity, 4500 lux light) .
- Parameters : Monitor degradation products via HPLC, pH changes, and mass loss.
- Data Reporting : Tabulate results with timepoints, degradation thresholds, and statistical confidence intervals (e.g., ±2σ).
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported pharmacokinetic data for this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from preclinical/clinical studies, adjusting for variables like dosage forms (e.g., tablets vs. injectables) and patient demographics.
- Error Source Identification : Classify errors as systematic (e.g., HPLC calibration drift) or random (e.g., biological variability) using ANOVA or t-tests .
- Validation : Cross-validate findings with in vitro-in vivo correlation (IVIVC) models .
Q. What experimental design strategies optimize this compound synthesis for scalability and sustainability?
- Methodological Answer :
- Green Chemistry : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Process Intensification : Use reactive distillation (as modeled for dimethyl maleate) to enhance yield and reduce energy input. Key parameters include reflux ratio (0.25–1.0) and stage optimization (e.g., 17 theoretical stages) .
- Microbial Synthesis : Explore genetically engineered E. coli for maleate production, though pathway engineering for Aptazapine-specific intermediates remains a challenge .
Q. How can advanced statistical methods improve impurity profiling of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., pH, temperature) affecting impurity formation.
- Multivariate Analysis : Use PCA or PLS regression to correlate impurity levels with synthesis conditions .
- Threshold Setting : Calculate maximum allowable impurities (e.g., 0.1% w/w) using ICH Q3A guidelines and Monte Carlo simulations .
Data Presentation Guidelines
-
Tables :
Parameter Method Acceptable Range Reference Purity (HPLC) USP <621> ≥98% Melting Point DSC 180–185°C Degradation (6M) ICH Q1A ≤5% -
Figures : Include chromatograms (HPLC/UV), XRD diffractograms, and thermal curves (DSC/TGA) with error bars and annotations.
Key Research Challenges
- Synthetic Contradictions : Traditional crystallization vs. microbial synthesis may yield differing polymorphs, requiring phase-specific bioequivalence studies .
- Analytical Limitations : Low-dose formulations (<1 mg) demand ultra-sensitive LC-MS/MS methods beyond standard HPLC .
For further guidance on experimental reproducibility, refer to standardized reporting frameworks in [ ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
